molecular formula C17H16O3 B584880 rac-4'-Methyl Ketoprofen-d3 CAS No. 1346600-04-1

rac-4'-Methyl Ketoprofen-d3

Katalognummer: B584880
CAS-Nummer: 1346600-04-1
Molekulargewicht: 271.33
InChI-Schlüssel: PXERNXYPPAUBJI-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-4’-Methyl Ketoprofen-d3 is a deuterated form of rac-4’-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of rac-4’-Methyl Ketoprofen-d3 is C17H13D3O3, and it has a molecular weight of 271.33 .

Vorbereitungsmethoden

The synthesis of rac-4’-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the molecular structure of rac-4’-Methyl Ketoprofen. The synthetic route typically includes the following steps:

Industrial production methods for rac-4’-Methyl Ketoprofen-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient deuteration reagents and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

rac-4’-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Wissenschaftliche Forschungsanwendungen

rac-4’-Methyl Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of rac-4’-Methyl Ketoprofen-d3 is similar to that of other NSAIDs. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. The deuterium atoms in rac-4’-Methyl Ketoprofen-d3 may also influence the metabolic stability and pharmacokinetics of the compound .

Vergleich Mit ähnlichen Verbindungen

rac-4’-Methyl Ketoprofen-d3 can be compared with other similar compounds, such as:

rac-4’-Methyl Ketoprofen-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide distinct advantages in scientific research and drug development.

Eigenschaften

CAS-Nummer

1346600-04-1

Molekularformel

C17H16O3

Molekulargewicht

271.33

IUPAC-Name

3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3

InChI-Schlüssel

PXERNXYPPAUBJI-BMSJAHLVSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O

Synonyme

α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.